1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

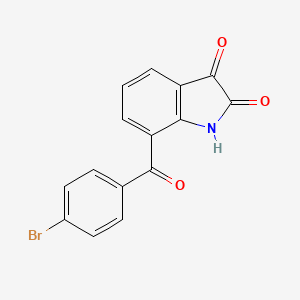

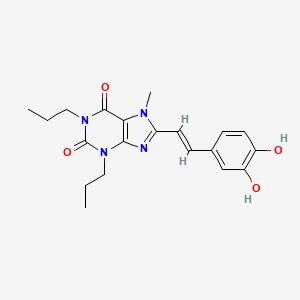

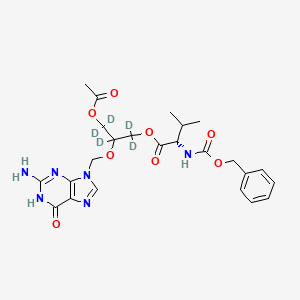

1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) is a chemical compound commonly known as artemisinin. It is a natural product extracted from the plant Artemisia annua and has been used for centuries in traditional Chinese medicine for the treatment of malaria. Artemisinin is a potent antimalarial agent and has been extensively studied for its therapeutic potential against other diseases.

Mechanism of Action

The mechanism of action of artemisinin is still not fully understood. However, it is believed to involve the formation of reactive oxygen species (ROS) that damage the parasite's cell membrane and other cellular components. Artemisinin has also been shown to inhibit the activity of PfATP6, a calcium pump in the Plasmodium falciparum parasite, which is essential for its survival.

Biochemical and Physiological Effects

Artemisinin has been shown to have a low toxicity profile and is generally well-tolerated. However, some studies have reported adverse effects such as gastrointestinal disturbances, dizziness, and headache. Artemisinin has also been shown to induce apoptosis (programmed cell death) in cancer cells and modulate the immune system.

Advantages and Limitations for Lab Experiments

Artemisinin and its derivatives have several advantages for lab experiments. They have a broad spectrum of activity against parasites and cancer cells, and their low toxicity profile makes them suitable for use in humans. However, the low yield of artemisinin from natural sources and the complex synthesis method make it difficult to obtain large quantities of this compound for research purposes.

Future Directions

In artemisinin research include the development of new synthesis methods, the investigation of its potential to treat other parasitic diseases, and the identification of new derivatives with improved efficacy and safety profiles.

Synthesis Methods

Artemisinin can be extracted from the leaves of Artemisia annua using various methods such as solvent extraction, steam distillation, and supercritical fluid extraction. However, the yield of artemisinin from these methods is low. Therefore, chemical synthesis of artemisinin has been developed to meet the increasing demand for this compound. The most commonly used method for artemisinin synthesis is the acid-catalyzed cyclization of dihydroartemisinic acid, which involves multiple steps and has a low overall yield.

Scientific Research Applications

Artemisinin has been extensively studied for its therapeutic potential against malaria, cancer, and other diseases. It has been shown to have antitumor, anti-inflammatory, and immunomodulatory effects. Artemisinin and its derivatives have also been investigated for their potential to treat other parasitic diseases such as schistosomiasis and leishmaniasis.

properties

IUPAC Name |

(3R,5S)-5-ethyl-5-methyl-3-propan-2-yl-1,2,4-trioxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-5-9(4)6-10-12-8(11-9)7(2)3/h7-8H,5-6H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHKUVOTWLIPDN-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COOC(O1)C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(COO[C@@H](O1)C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)